1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a sulfonyl group, a furan ring, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution or a similar reaction.
Formation of the sulfonyl group: This step might involve the oxidation of a thiol or sulfide precursor.
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate amine precursors.
Attachment of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and piperidine rings can be oxidized under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone, while reduction of the sulfonyl group might yield a thiol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-((4-Chlorophenyl)sulfonyl)-2-(thiazol-2-yl)oxazol-5-yl)piperidine-4-carboxamide: Similar structure but with a thiazole ring instead of a furan ring.
1-(4-((4-Chlorophenyl)sulfonyl)-2-(pyridin-2-yl)oxazol-5-yl)piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is unique due to the specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-13-3-5-14(6-4-13)29(25,26)18-19(23-9-7-12(8-10-23)16(21)24)28-17(22-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJHASDWPWZQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.